molecular formula C15H16N2O B13001648 1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one

1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B13001648
M. Wt: 240.30 g/mol
InChI Key: VYTBQDMIXRMOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a methylpropanone moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-phenylpyridine with a suitable ketone, followed by reduction and purification steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylpyridine: Lacks the methylpropanone moiety but shares the core pyridine structure.

    1-(2-Amino-4-phenylpyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of methylpropanone.

    4-Phenylpyridine: Lacks the amino and methylpropanone groups.

Uniqueness

1-(2-Amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-amino-4-phenylpyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C15H16N2O/c1-10(2)14(18)13-12(8-9-17-15(13)16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17)

InChI Key

VYTBQDMIXRMOPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=CN=C1N)C2=CC=CC=C2

Origin of Product

United States

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